molecular formula C10H12FN B13057032 (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine

(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine

Cat. No.: B13057032
M. Wt: 165.21 g/mol
InChI Key: IWYIGOHZXIOOKM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a fluorine atom and a methyl group attached to the phenyl ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Fluorophenyl)prop-2-enylamine: Lacks the methyl group, which may affect its activity.

    (1S)-1-(4-Methylphenyl)prop-2-enylamine: Lacks the fluorine atom, which can influence its chemical properties.

    (1S)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine: Contains a chlorine atom instead of fluorine, leading to different reactivity.

Uniqueness

(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can enhance its stability, reactivity, and potential biological activity.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1S)-1-(3-fluoro-4-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1

InChI Key

IWYIGOHZXIOOKM-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C=C)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C=C)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.